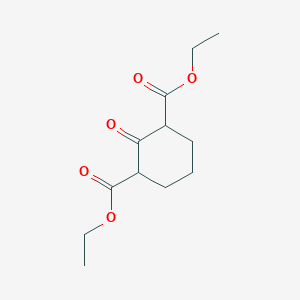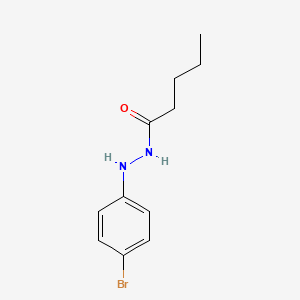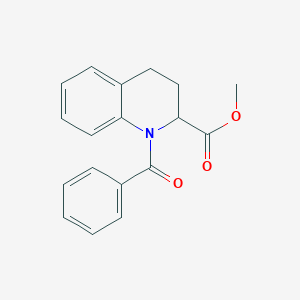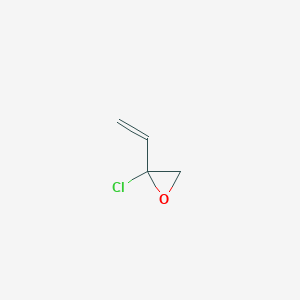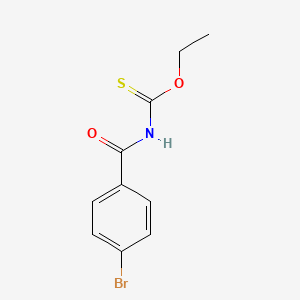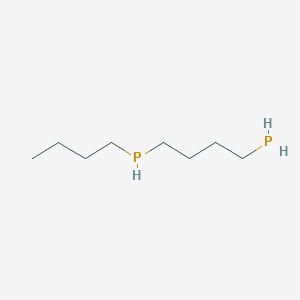
Butyl(4-phosphanylbutyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(4-phosphanylbutyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a butyl chain. This compound is part of a broader class of organophosphorus compounds known for their versatility in various chemical reactions and applications. Tertiary phosphines, including this compound, are notable for their ability to act as ligands in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-phosphanylbutyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with chlorophosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs transition-metal-catalyzed methods. Rhodium, ruthenium, or iridium catalysts are used in hydroarylation, hydrosilylation, or hydroborylation reactions to produce a wide range of phosphine ligands .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(4-phosphanylbutyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl(4-phosphanylbutyl)phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Butyl(4-phosphanylbutyl)phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tributylphosphine .
Uniqueness
What sets this compound apart is its specific butyl chain structure, which can influence its steric and electronic properties, making it suitable for particular catalytic applications that require specific ligand environments .
Eigenschaften
CAS-Nummer |
66192-78-7 |
|---|---|
Molekularformel |
C8H20P2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
butyl(4-phosphanylbutyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3 |
InChI-Schlüssel |
KXIIIIIDTIEIRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCPCCCCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


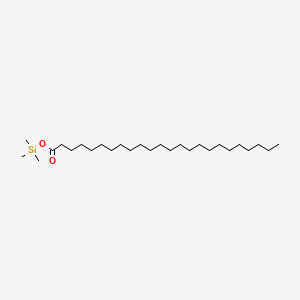

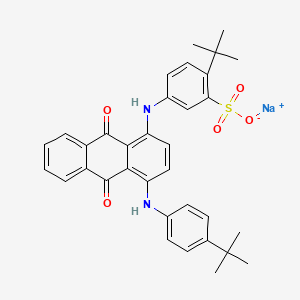
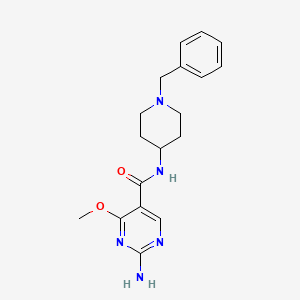
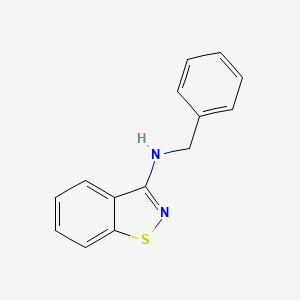
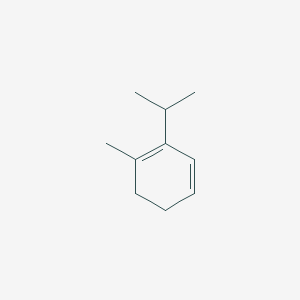
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
